molecular formula C17H17N3O6S2 B408734 ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE

ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE

Cat. No.: B408734
M. Wt: 423.5g/mol
InChI Key: VSUDNAGOVAGLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE is a complex organic compound that belongs to the class of benzisothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives and sulfonyl hydrazines. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.

    Sulfonyl Hydrazines: Compounds containing sulfonyl hydrazine groups.

Uniqueness

ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O6S2

Molecular Weight

423.5g/mol

IUPAC Name

ethyl N-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C17H17N3O6S2/c1-3-26-17(21)20(28(24,25)13-10-8-12(2)9-11-13)18-16-14-6-4-5-7-15(14)27(22,23)19-16/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

VSUDNAGOVAGLAL-UHFFFAOYSA-N

SMILES

CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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